molecular formula C22H32O2 B1666284 Synhexyl CAS No. 117-51-1

Synhexyl

Cat. No. B1666284
CAS RN: 117-51-1
M. Wt: 328.5 g/mol
InChI Key: OORFXDSWECAQLI-UHFFFAOYSA-N

Description

Molecular Structure Analysis

Synhexyl has a molecular formula of C22H32O2 and a molecular weight of 328.50 . It differs from THC in the position of one double bond and the lengthening of the 3-pentyl chain by one CH2 group to n-hexyl .

Scientific Research Applications

Comparison with Tetrahydrocannabinol (THC)

Synhexyl, a semisynthetic THC-like compound, has been compared with tetrahydrocannabinol in clinical studies. Synhexyl was found to be slower in onset and about one-third as potent as THC. The clinical effects of both drugs were similar, resembling those of psychotomimetics such as LSD, especially at higher doses. However, synhexyl differs from LSD in aspects like longer-lasting euphoria and more pronounced dreamlike sequences, among others (Hollister, Richards & Gillespie, 1968).

Use in Psychiatry

Synhexyl has been trialed in psychiatry, particularly for cases of melancholia and neurotic depression. However, the results did not confirm previous positive reports, indicating its marked pharmacological activity and suggesting the need for further research on similar substances (Parker & Wrigley, 1950).

Effects on Learning in Animals

Research has also explored the effects of synhexyl on learning behaviors in animals. A study on gerbils showed that synhexyl influenced avoidance learning, highlighting its impact on the acquisition of new behavior rather than on previously learned responses (Walters & Abel, 1970).

Synhexyl in Comparative Studies

Synhexyl has been included in comparative studies with other tetrahydrocannabinol isomers and homologues. These studies aim to understand the varied effects of similar compounds when administered orally or through smoking, providing insights into their pharmacological properties (Hollister, 1970).

Safety And Hazards

Synhexyl was made illegal under UN convention in 1982 on the basis of its structural similarity and similar effects profile to THC . It was placed into the most restrictive Schedule 1 as a compound with no medical use .

properties

IUPAC Name

3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORFXDSWECAQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861748
Record name 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synhexyl

CAS RN

117-51-1
Record name 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Homotetrahydrocannibinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYNHEXYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450N174F9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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